![molecular formula C21H27N5O3 B2592247 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1172436-60-0](/img/structure/B2592247.png)
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that contain atoms of at least two different elements as members of its rings .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The pyrazolo[3,4-d]pyridazine ring might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the acetamide group might increase its polarity and influence its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Medical Device Manufacturing
The compound’s structural features, particularly the tert-butyl group, may be utilized in the manufacturing of medical devices. It could serve as a residue quantification standard in the ASTM F2459-18 test method, which is used for extracting residue from metallic medical components .
Pharmaceutical Research
Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds, such as crizotinib . This suggests that our compound could be valuable in the development of new pharmaceuticals.
Biocompatibility Studies
The tert-butyl group within the compound’s structure is known to influence steric hindrance, which is a crucial factor in studying the biocompatibility of molecules . This makes it a potential candidate for biocompatibility assays in drug development.
Cancer Therapy
Derivatives of pyrazolo[3,4-d]pyridazinone, which is part of the compound’s structure, have been identified as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors . RIPK1 plays a significant role in necroptosis, and its inhibition is a promising strategy for cancer therapy.
Organic Synthesis
The tert-butyl and isopropyl groups are often used in organic synthesis as protecting groups or to influence the reactivity and solubility of compounds . This compound could be used in the synthesis of complex organic molecules.
Chemical Reagent
Given its structural complexity, the compound could serve as a reagent in chemical reactions, particularly in the synthesis of other tert-butyl or isopropyl derivatives, which are common in both laboratory research and industrial chemical processes .
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)18-14-11-22-26(21(3,4)5)19(14)20(28)25(24-18)12-17(27)23-15-9-7-8-10-16(15)29-6/h7-11,13H,12H2,1-6H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXYYYDPOQBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.